molecular formula C10H9BrO2 B114268 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone CAS No. 151427-19-9

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Cat. No.: B114268
CAS No.: 151427-19-9
M. Wt: 241.08 g/mol
InChI Key: CZRHIPGIDWESKD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is an organic compound with the molecular formula C10H9BrO2. It is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, a class to which this compound belongs, have been shown to have significant biological activity, including anticancer effects .

Mode of Action

Benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that they may interact with cellular targets to disrupt normal cell function and proliferation.

Biochemical Pathways

Benzofuran derivatives have been shown to have significant anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

Benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone typically involves the bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-(2,3-dihydro-1-benzofuran-3-yl)ethanone: The bromine atom is positioned differently, which can affect its reactivity and biological activity.

    2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone:

Uniqueness

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is unique due to the presence of both the bromine atom and the benzofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHIPGIDWESKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435715
Record name 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151427-19-9
Record name 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

*5-Bromoacetyl-2,3-dihydro-1-benzofuran was prepared from 5-acetyl-2,3-dihydro-1-benzofuran according to the procedure for preparing 3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline described in Example 1.
Quantity
0 (± 1) mol
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3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2,3-dihydro-benzofuran-5-yl)-ethanone (2.5 g, 15.4 mmol) (Lancaster) in dioxane (2 mL) was added dropwise a solution of bromine (2.96 g, 18.5 mmol) in dioxane (60 mL). After stirring 15 minute the mixture was concentrated in vacuo and the residue was purified by chromatography on silica gel (2:1 hexane-dichloromethane) to provide 1.41 g (38%) of 2-bromo-1-(2,3-dihydro-benzofuran-5-yl)-ethanone.
Quantity
2.5 g
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reactant
Reaction Step One
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2.96 g
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reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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